molecular formula C25H16Cl2N2O5S2 B11989038 N2,N7-Bis(4-chlorophenyl)-9-oxo-9H-fluorene-2,7-disulfonamide CAS No. 303059-41-8

N2,N7-Bis(4-chlorophenyl)-9-oxo-9H-fluorene-2,7-disulfonamide

Cat. No.: B11989038
CAS No.: 303059-41-8
M. Wt: 559.4 g/mol
InChI Key: JOKVGBKWEMSCMP-UHFFFAOYSA-N
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Description

N2,N7-Bis(4-chlorophenyl)-9-oxo-9H-fluorene-2,7-disulfonamide is a complex organic compound characterized by its unique structure, which includes two 4-chlorophenyl groups attached to a fluorene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N7-Bis(4-chlorophenyl)-9-oxo-9H-fluorene-2,7-disulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 9H-fluorene-2,7-diamine with 4-chlorobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N2,N7-Bis(4-chlorophenyl)-9-oxo-9H-fluorene-2,7-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chlorophenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N2,N7-Bis(4-chlorophenyl)-9-oxo-9H-fluorene-2,7-disulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which N2,N7-Bis(4-chlorophenyl)-9-oxo-9H-fluorene-2,7-disulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N2,N7-Bis(2-chlorophenyl)-9-oxo-9H-fluorene-2,7-disulfonamide
  • N2,N7-Bis(4-methylphenyl)-9-oxo-9H-fluorene-2,7-disulfonamide
  • N2,N7-Bis(4-methoxyphenyl)-9-oxo-9H-fluorene-2,7-disulfonamide

Uniqueness

N2,N7-Bis(4-chlorophenyl)-9-oxo-9H-fluorene-2,7-disulfonamide is unique due to the presence of 4-chlorophenyl groups, which may impart distinct chemical and biological properties compared to its analogs. These properties could include differences in reactivity, solubility, and biological activity, making it a valuable compound for specific applications.

Properties

CAS No.

303059-41-8

Molecular Formula

C25H16Cl2N2O5S2

Molecular Weight

559.4 g/mol

IUPAC Name

2-N,7-N-bis(4-chlorophenyl)-9-oxofluorene-2,7-disulfonamide

InChI

InChI=1S/C25H16Cl2N2O5S2/c26-15-1-5-17(6-2-15)28-35(31,32)19-9-11-21-22-12-10-20(14-24(22)25(30)23(21)13-19)36(33,34)29-18-7-3-16(27)4-8-18/h1-14,28-29H

InChI Key

JOKVGBKWEMSCMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)NC5=CC=C(C=C5)Cl)Cl

Origin of Product

United States

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